molecular formula C37H40N2O8S B12295320 3-{[2-(1,11-Dihydroxy-2,5,10a,12a-tetramethyl-7-phenyl-1,2,3,3a,3b,7,10,10a,10b,11,12,12a-dodecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-yl)-2-oxoethoxy]carbonyl}benzene-1-sulfonic acid

3-{[2-(1,11-Dihydroxy-2,5,10a,12a-tetramethyl-7-phenyl-1,2,3,3a,3b,7,10,10a,10b,11,12,12a-dodecahydrocyclopenta[5,6]naphtho[1,2-f]indazol-1-yl)-2-oxoethoxy]carbonyl}benzene-1-sulfonic acid

Cat. No.: B12295320
M. Wt: 672.8 g/mol
InChI Key: ZKIDWWQMNXGYHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Cortisuzol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cortisuzol can lead to the formation of cortisone, while reduction can produce hydrocortisone .

Mechanism of Action

Cortisuzol exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding causes the receptor to undergo a conformational change, allowing it to translocate into the nucleus. Once in the nucleus, the cortisuzol-receptor complex binds to specific DNA sequences, leading to changes in gene expression . These changes result in the suppression of inflammatory cytokines, inhibition of immune cell proliferation, and modulation of metabolic pathways .

Comparison with Similar Compounds

Cortisuzol is similar to other glucocorticoids, such as prednisone, prednisolone, and dexamethasone. it has unique properties that make it distinct:

Similar compounds include hydrocortisone, cortisone, and fludrocortisone, each with varying degrees of glucocorticoid and mineralocorticoid activity .

Properties

Molecular Formula

C37H40N2O8S

Molecular Weight

672.8 g/mol

IUPAC Name

3-[2-(17,20-dihydroxy-2,11,16,18-tetramethyl-7-phenyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9,11-tetraen-17-yl)-2-oxoethoxy]carbonylbenzenesulfonic acid

InChI

InChI=1S/C37H40N2O8S/c1-21-13-27-29-14-22(2)37(43,32(41)20-47-34(42)23-9-8-12-26(15-23)48(44,45)46)36(29,4)18-31(40)33(27)35(3)17-24-19-38-39(30(24)16-28(21)35)25-10-6-5-7-11-25/h5-13,15-16,19,22,27,29,31,33,40,43H,14,17-18,20H2,1-4H3,(H,44,45,46)

InChI Key

ZKIDWWQMNXGYHV-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C3C=C(C4=CC5=C(CC4(C3C(CC2(C1(C(=O)COC(=O)C6=CC(=CC=C6)S(=O)(=O)O)O)C)O)C)C=NN5C7=CC=CC=C7)C

Origin of Product

United States

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